Home > Products > Screening Compounds P137509 > Aeschna antibacterial peptide
Aeschna antibacterial peptide - 144855-46-9

Aeschna antibacterial peptide

Catalog Number: EVT-1519918
CAS Number: 144855-46-9
Molecular Formula: C9H8F3NO4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aeschna antibacterial peptide is a type of antimicrobial peptide derived from the dragonfly species Aeschna. These peptides are integral components of the innate immune system, exhibiting a broad spectrum of antibacterial and antifungal activities. They are characterized by their small size, typically ranging from 20 to 50 amino acids, and their cationic amphipathic nature, which enables them to disrupt microbial membranes effectively. The increasing prevalence of antibiotic resistance has spurred interest in these peptides as potential therapeutic agents.

Source and Classification

Aeschna antibacterial peptide is sourced from the hemolymph of dragonflies, particularly from species within the Aeschna genus. These peptides belong to the larger class of antimicrobial peptides, which can be classified based on their structure and mechanism of action. They are primarily categorized into cationic peptides, which possess a net positive charge that facilitates interaction with negatively charged microbial membranes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aeschna antibacterial peptide can be achieved through several methods:

  1. Natural Extraction: Peptides can be isolated from the hemolymph of dragonflies using techniques such as high-performance liquid chromatography (HPLC). This method involves collecting hemolymph from the insects and purifying the peptides based on their size and charge.
  2. Solid-Phase Peptide Synthesis: This synthetic approach allows for the assembly of peptides in a controlled environment. The process typically involves:
    • Resin Selection: Choosing appropriate resins such as polystyrene or Wang resin.
    • Amino Acid Coupling: Sequential addition of protected amino acids to form peptide chains.
    • Deprotection: Removing protective groups to activate functional sites for further coupling.
    • Cleavage: Final release of the synthesized peptide from the resin.
  3. Recombinant DNA Technology: This method utilizes plasmids to express the peptide in host cells, allowing for large-scale production. The genetic constructs are designed to include sequences coding for the desired peptide, which is then expressed and purified.
Molecular Structure Analysis

Structure and Data

Aeschna antibacterial peptide exhibits a distinct molecular structure characterized by:

  • Cationic Charge: The presence of positively charged amino acids such as lysine and arginine contributes to its antimicrobial properties.
  • Amphipathicity: The arrangement of hydrophobic and hydrophilic regions facilitates membrane interaction.
  • Disulfide Bridges: Some variants may contain disulfide bonds that stabilize their three-dimensional structure.

The molecular mass typically ranges around 4,800 Da, as determined by techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS).

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of Aeschna antibacterial peptide include:

  • Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation that disrupts cellular integrity.
  • Hydrophobic Interactions: These interactions facilitate binding to lipid bilayers, enhancing permeability.
  • Electrostatic Interactions: The cationic nature allows for strong binding to negatively charged components of microbial membranes.

These reactions are crucial for the peptide's mechanism of action against various pathogens.

Mechanism of Action

Process and Data

The mechanism by which Aeschna antibacterial peptide exerts its effects involves several steps:

  1. Binding to Membrane: The positively charged regions of the peptide attract it to the negatively charged bacterial membrane.
  2. Insertion into Membrane: Upon binding, the peptide inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to structural changes in the membrane, resulting in pore formation that compromises membrane integrity.
  4. Cell Lysis: Ultimately, this disruption leads to cell lysis and death of the microbial cell.

Studies have shown that these peptides can effectively inhibit a range of pathogens, including antibiotic-resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aeschna antibacterial peptides exhibit several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to their amphipathic nature.
  • Stability: Resistant to proteolytic degradation, making them suitable for therapeutic applications.
  • Activity Spectrum: Effective against Gram-positive and Gram-negative bacteria as well as fungi.

Experimental data indicate that modifications in amino acid composition can significantly enhance their antimicrobial activity while maintaining low toxicity levels towards human cells.

Applications

Scientific Uses

Aeschna antibacterial peptides have promising applications in various fields:

  1. Antimicrobial Therapy: Potential use as alternatives or complements to conventional antibiotics in treating infections caused by resistant pathogens.
  2. Biotechnology: Application in developing bioactive coatings for medical devices to prevent biofilm formation.
  3. Pharmaceutical Development: Research into synthetic analogs for drug development aimed at improving efficacy and reducing side effects.

The ongoing exploration into these peptides highlights their potential as innovative solutions in combating antimicrobial resistance and enhancing health care outcomes.

Introduction to Aeschna Antibacterial Peptides

Antimicrobial peptides (AMPs) represent a cornerstone of innate immune defense across diverse organisms, serving as rapid-response molecules against pathogenic invasions. In insects, which lack adaptive immunity, AMPs constitute the primary biochemical arsenal for combating microbial threats [1] [6]. Among these, the Aeschna antibacterial peptide (hereafter referred to as "Aeschna defensin") isolated from larvae of the dragonfly Aeschna cyanea (Odonata: Aeshnidae) exemplifies a phylogenetically ancient yet highly effective immune effector. This cysteine-rich peptide exhibits broad-spectrum activity against bacteria and holds significance for understanding the evolution of insect immunity and the design of novel anti-infectives [1] [4].

Discovery and Initial Characterization in Aeschna cyanea Larvae

The Aeschna defensin was first isolated in 1992 from the hemolymph of Aeschna cyanea larvae following immune challenge. Bulet and colleagues employed a combination of chromatographic techniques (gel filtration and reverse-phase HPLC) coupled with Edman degradation sequencing, revealing a cationic peptide of approximately 4 kDa characterized by a high cysteine content [1]. Key aspects of its initial characterization include:

  • Induction Dynamics: Production was significantly upregulated upon exposure to bacterial cell wall components or live bacteria, peaking within 24-48 hours post-induction [1].
  • Structural Motifs: Early sequencing identified six conserved cysteine residues predictive of a defensin-like fold stabilized by three intramolecular disulfide bonds, a hallmark of this AMP class [1] [4].
  • Spectrum Specificity: Initial bioassays demonstrated markedly superior activity against Gram-positive bacteria (e.g., Bacillus megaterium, Micrococcus luteus) compared to Gram-negative strains, though moderate activity against some Gram-negatives was observed at higher concentrations [1] [6].

  • Table 1: Initial Antibacterial Profile of Aeschna Defensin from Hemolymph

    Test BacteriumGram StainRelative Activity LevelKey Observation
    Bacillus megateriumPositiveHigh (Low MIC)Rapid bacteriolysis
    Micrococcus luteusPositiveHighMembrane disruption
    Escherichia coliNegativeModerate (High MIC)Limited permeability
    Pseudomonas aeruginosaNegativeLow/ResistantOuter membrane barrier
    Staphylococcus aureusPositiveHighSynergy with lysozyme
  • Purification Challenges: Its small size and hydrophobic nature necessitated specialized purification protocols, including acid extraction and RP-HPLC under acetonitrile gradients, to achieve homogeneity while retaining biological activity [1].

Evolutionary Significance in Paleoptera (Odonata) and Early Insect Immunity

As members of the Paleoptera (ancient winged insects alongside Ephemeroptera), Odonata represent one of the earliest evolutionary branches of flying insects. The conservation of defensin-type AMPs like the Aeschna peptide across Odonata and other arthropod lineages provides critical insights into the deep evolution of metazoan immunity [1] [2] [6].

  • Phylogenetic Primacy: Odonata diverged from other insect lineages over 300 million years ago. The presence of defensins in A. cyanea suggests these AMPs were integral to the immune toolkit of ancestral pterygote insects [1] [3].
  • Conservation vs. Divergence: While the cysteine scaffold (six cysteines forming three disulfide bonds) is highly conserved across insect defensins, the primary sequence of the Aeschna peptide exhibits lineage-specific variations. This reflects a balance between evolutionary constraint on structural motifs essential for function and adaptive diversification in variable regions potentially fine-tuning activity [2] [4] [8].
  • Molecular Clock Analysis: Defensin genes in Odonata show significantly slower rates of nonsynonymous substitutions compared to some rapidly evolving AMP families (e.g., cecropins in Diptera), indicating strong purifying selection preserving core functionality over geological time scales [3] [6].

  • Table 2: Evolutionary-Structural Features of Aeschna Defensin Compared to Other Insect AMPs

    FeatureAeschna DefensinDipteran CecropinsHymenopteran Apidaecins
    Cysteine Count600
    Dominant Structureβ-sheet (defensin fold)α-helicalExtended/PPR-like
    Evolutionary RateSlow (conserved)FastModerate
    Target SpecificityGram+ > Gram-Broad (Gram- & Gram+)Gram- specific
    Gene Induction PathwayToll/IMD conservedIMD dominantToll/IMD
  • Non-Redundant Defense Role: Within Odonata, defensins operate alongside other immune effectors (e.g., lysozymes, proline-rich peptides), forming a multi-layered humoral defense system. Their early expression in larval stages underscores their importance in aquatic environments laden with microbial challenges [1] [6].

Role in Innate Immune Defense Against Gram-Positive and Gram-Negative Bacteria

The Aeschna defensin functions primarily through membrane disruption, leveraging its cationic and amphipathic properties to target microbial membranes. Its efficacy spectrum and mechanistic actions highlight both its potency and limitations within innate immunity [1] [4] [6].

  • Mechanism of Action:
  • Electrostatic Attraction: The peptide's net positive charge (+2 to +4 at physiological pH) facilitates initial binding to negatively charged components of bacterial surfaces—primarily teichoic acids in Gram-positive bacteria and, less efficiently, LPS in Gram-negative bacteria [4] [8].
  • Membrane Integration: Hydrophobic domains flanking the cationic regions insert into the lipid bilayer.
  • Pore Formation: Oligomerization leads to formation of transmembrane pores (e.g., barrel-stave or toroidal-pore models), causing ion efflux, depolarization, and eventual cell lysis [4] [8].

Properties

CAS Number

144855-46-9

Product Name

Aeschna antibacterial peptide

Molecular Formula

C9H8F3NO4S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.